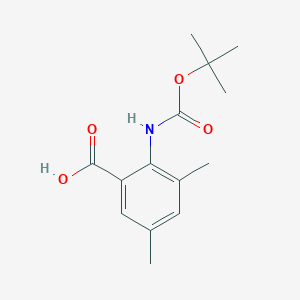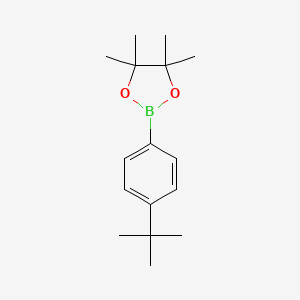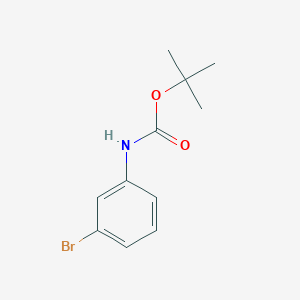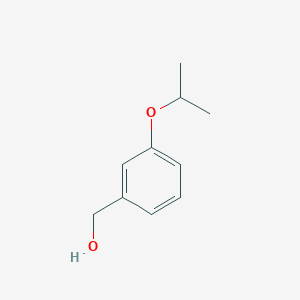
(3-Isopropoxyphenyl)methanol
概要
説明
(3-Isopropoxyphenyl)methanol is a compound that is structurally related to the compounds discussed in the provided papers. While the exact compound is not directly studied in these papers, they do provide insights into similar molecular structures and their interactions. For instance, the compound 1,3-bis(2-ethoxyphenyl)triazene methanol discussed in the first paper features an aromatic ring with ethoxy substituents and a methanol component, which shares some similarity with the isopropoxy and methanol groups in (3-Isopropoxyphenyl)methanol . The second paper discusses a Schiff base compound with a methanol molecule, which again is relevant due to the presence of methanol in the compound of interest .
Synthesis Analysis
The synthesis of compounds similar to (3-Isopropoxyphenyl)methanol often involves the formation of Schiff bases, as seen in the second paper, where isonicotinic acid hydrazide is reacted with a dibromo-hydroxyphenyl compound to form a Schiff base with a methanol molecule . Although the exact synthesis of (3-Isopropoxyphenyl)methanol is not detailed, it can be inferred that similar synthetic strategies could be employed, such as the use of a suitable phenol derivative and an isopropoxy-containing reagent.
Molecular Structure Analysis
The molecular structure of compounds related to (3-Isopropoxyphenyl)methanol can be complex, with multiple interactions stabilizing the crystal structure. For example, the 1,3-bis(2-ethoxyphenyl)triazene methanol forms dimers through N—H⋯N hydrogen bonds and has additional interactions with methanol through O—H⋯N and N—H⋯O hydrogen bonds . Similarly, the Schiff base compound forms layers in the crystal structure through O-H···N and C-H···O hydrogen bonds . These interactions are crucial for understanding the stability and packing of such molecules in the solid state.
Chemical Reactions Analysis
The chemical reactivity of (3-Isopropoxyphenyl)methanol would likely involve the phenolic hydroxyl group and the isopropoxy group. The papers do not directly address the reactivity of such groups, but it is common for phenolic hydroxyls to participate in various chemical reactions, such as esterification, etherification, and oxidation. The isopropoxy group could potentially undergo substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Isopropoxyphenyl)methanol can be partially deduced from the related compounds. The presence of hydrogen bonding in the compounds discussed suggests that (3-Isopropoxyphenyl)methanol may also exhibit hydrogen bonding, which would affect its boiling point, solubility, and other physical properties . The weak C—H⋯π interactions observed in the first paper indicate that similar weak interactions may be present in (3-Isopropoxyphenyl)methanol, influencing its crystal packing and melting point .
科学的研究の応用
1. Lipid Dynamics in Biological and Synthetic Membranes
Methanol, a common solubilizing agent for studying transmembrane proteins and peptides, significantly impacts lipid dynamics in biological and synthetic membranes. This is evident from studies using small angle neutron scattering, which show methanol's influence on the mixing and transfer kinetics of lipid molecules (Nguyen et al., 2019).
2. Catalytic Chemical Synthesis
In the realm of fine chemical synthesis, methanol serves as an underutilized one-carbon building block. A study demonstrates its role in direct C–C coupling with allenes using an iridium catalyst, yielding higher alcohols with all-carbon quaternary centers, signifying methanol's potential in organic synthesis (Moran et al., 2011).
3. Probing Surface Sites of Metal Oxide Catalysts
Methanol is utilized as a probe molecule to study the surface sites of metal oxide catalysts, such as ceria nanocrystals. This method helps in understanding the nature of surface sites and their interactions with methanol, revealing insights into the adsorption and desorption processes on different ceria surfaces (Wu et al., 2012).
4. Biological Conversion to Specialty Chemicals
Methanol's role in biological production processes, particularly in the conversion to metabolites and chemicals, is notable. Research on engineering E. coli to utilize methanol demonstrates this potential, with methanol being transformed into various biomass components and specialty chemicals (Whitaker et al., 2017).
5. Methanol Synthesis via CO2 and CO Hydrogenation
Methanol synthesis through CO2 and CO hydrogenation is a critical area, with studies focusing on reaction intermediates and catalyst performance. This research provides insights into the pathways and intermediates involved in methanol production, highlighting its significance in industrial chemical processes (Grabow & Mavrikakis, 2011).
6. Solvent Effects on Chemical Reactions
Methanol's role as a solvent and its effects on various chemical reactions, including hydrogen bonding and rotation barriers in specific alcohols, is explored in several studies. These insights are crucial for understanding methanol's impact on reaction dynamics and mechanisms in various chemical contexts (Lomas & Adenier, 2001).
特性
IUPAC Name |
(3-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGUAVWZSRINHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374800 | |
| Record name | 3-Isopropoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26066-15-9 | |
| Record name | 3-Isopropoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)
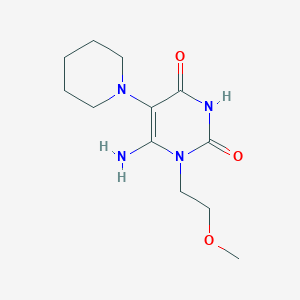
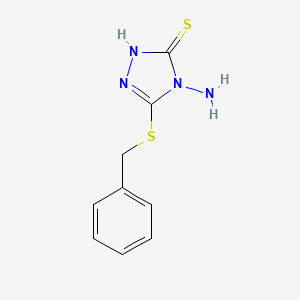
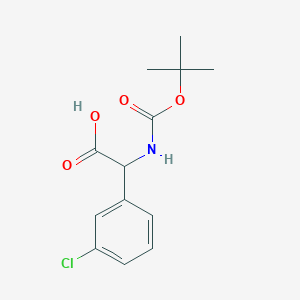
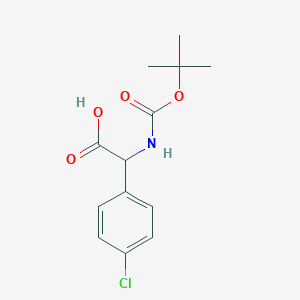
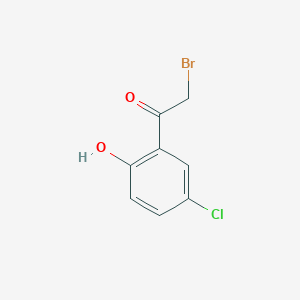
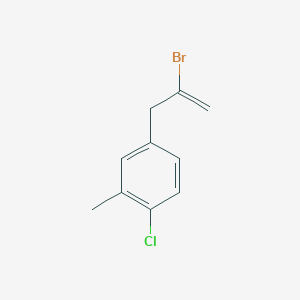
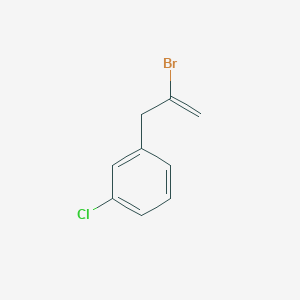
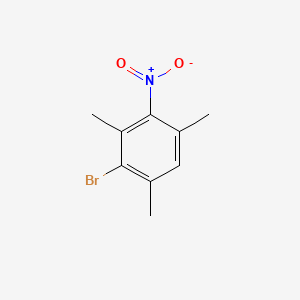
![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)
